H-Gly-Ala-Leu-OH

Descripción

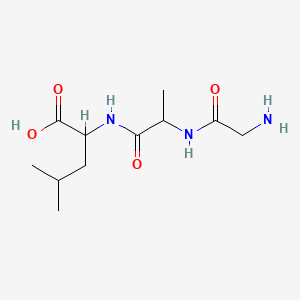

Structure

3D Structure

Propiedades

Número CAS |

22849-49-6 |

|---|---|

Fórmula molecular |

C11H21N3O4 |

Peso molecular |

259.30 g/mol |

Nombre IUPAC |

2-[2-[(2-aminoacetyl)amino]propanoylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-10(16)7(3)13-9(15)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18) |

Clave InChI |

VSVZIEVNUYDAFR-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)C[NH3+] |

SMILES canónico |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN |

Apariencia |

Solid powder |

Otros números CAS |

22849-49-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

GAL |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Glycyl-alanyl-leucine; Gly-ala-leu; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-Gly-Ala-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of the tripeptide H-Gly-Ala-Leu-OH, also known as Glycyl-L-Alanyl-L-Leucine. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, purification, and characterization, and a discussion of its potential biological significance.

Core Chemical Properties

This compound is a tripeptide composed of the amino acids glycine, alanine, and leucine. Its structure and fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid | [1] |

| Synonyms | Gly-Ala-Leu, Glycyl-L-Alanyl-L-Leucine | [1] |

| CAS Number | 22849-49-6 | [2][3] |

| Molecular Formula | C₁₁H₂₁N₃O₄ | [1] |

| Molecular Weight | 259.30 g/mol | [1] |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CN | [1] |

| Exact Mass | 259.15320616 Da | [4] |

| Topological Polar Surface Area | 122 Ų | [4] |

| XLogP3-AA | -2.9 | [4] |

Table 2: Estimated Acid-Base Properties of this compound

| Ionizable Group | Estimated pKa |

| α-Carboxyl (C-terminus of Leucine) | ~2.36 |

| α-Amino (N-terminus of Glycine) | ~9.78 |

Note: pKa values are estimated based on the typical pKa values of the terminal amino acids in a peptide chain.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound.

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a general protocol based on the Fmoc/tBu strategy.

Protocol 2.1.1: Solid-Phase Synthesis of this compound

-

Resin Preparation: Start with a pre-loaded Fmoc-L-Leu-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Alanine): Activate Fmoc-L-Ala-OH (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor the reaction completion using a Kaiser test. Wash the resin with DMF.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step to remove the protecting group from the newly added alanine.

-

Amino Acid Coupling (Glycine): Activate Fmoc-Gly-OH (3 equivalents) with HBTU/DIPEA in DMF and couple it to the deprotected dipeptide-resin as described in step 3. Wash the resin with DMF.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Peptide Precipitation and Isolation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

The crude peptide is purified using RP-HPLC to obtain a high-purity product.

Protocol 2.2.1: RP-HPLC Purification of this compound

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Buffer A and Buffer B.

-

Column and Buffers: Use a C18 stationary phase column. Prepare two mobile phases:

-

Buffer A: 0.1% TFA in water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: Equilibrate the column with a low percentage of Buffer B (e.g., 5%). Inject the sample and elute with a linear gradient of increasing Buffer B concentration (e.g., 5-60% Buffer B over 30 minutes) at a flow rate of 1 mL/min for an analytical column or scaled up accordingly for a preparative column.[5]

-

Detection and Fraction Collection: Monitor the elution of the peptide at 214 nm and 280 nm. Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

The identity and purity of the synthesized peptide are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2.3.1: Mass Spectrometry

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Analysis: Infuse the sample into the ESI-MS. Acquire the mass spectrum in positive ion mode.

-

Expected Result: A major peak corresponding to the [M+H]⁺ ion of this compound (calculated m/z = 260.16).

Protocol 2.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H NMR and ¹³C NMR.

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

-

Glycine α-CH₂: ~3.8 ppm

-

Alanine α-CH: ~4.1 ppm

-

Alanine β-CH₃: ~1.4 ppm

-

Leucine α-CH: ~4.0 ppm

-

Leucine β-CH₂: ~1.6 ppm

-

Leucine γ-CH: ~1.5 ppm

-

Leucine δ-CH₃: ~0.9 ppm (two doublets)

-

-

Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):

-

Glycine α-C: ~43 ppm

-

Alanine α-C: ~52 ppm

-

Alanine β-C: ~19 ppm

-

Leucine α-C: ~54 ppm

-

Leucine β-C: ~42 ppm

-

Leucine γ-C: ~25 ppm

-

Leucine δ-C: ~22, 23 ppm

-

Carbonyl Carbons: ~170-178 ppm

-

Potential Biological Significance

While the specific biological functions of this compound are not extensively documented, the bioactivity of its constituent amino acids, particularly leucine, suggests potential roles in cellular signaling.

Leucine is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6] The mTOR pathway integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status.

Proposed Mechanism of Action:

It is plausible that this compound, upon cellular uptake and potential intracellular hydrolysis to its constituent amino acids, could contribute to the activation of the mTOR pathway through the action of the released leucine. Leucine sensing involves the Sestrin2 protein, which, in the absence of leucine, binds to and inhibits GATOR2, a positive regulator of mTORC1. The binding of leucine to Sestrin2 disrupts this interaction, allowing GATOR2 to activate the mTORC1 complex.[7]

This guide provides a foundational understanding of the chemical properties and potential biological relevance of this compound. Further experimental investigation is warranted to fully elucidate its specific biological functions.

References

- 1. Leu-Ala-Gly | C11H21N3O4 | CID 9834954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 22849-49-6 [chemicalbook.com]

- 3. 22849-49-6 | this compound | Next Peptide [nextpeptide.com]

- 4. Ala-Gly-Leu | C11H21N3O4 | CID 71422467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dawn of the age of amino acid sensors for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Glycyl-alanyl-leucine: A Technical Guide to its Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-alanyl-leucine (Gly-Ala-Leu) is a tripeptide composed of the amino acids glycine, alanine, and leucine. While extensive research has elucidated the individual biological roles of its constituent amino acids, particularly the branched-chain amino acid leucine, the specific biological functions of the Gly-Ala-Leu tripeptide are an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the known and potential biological activities of Gly-Ala-Leu, with a focus on its role in cellular signaling and metabolism. Due to the limited direct research on this specific tripeptide, this guide incorporates data from studies on structurally similar dipeptides, such as Glycyl-leucine (Gly-Leu), to infer potential biological functions and experimental approaches.

The primary focus of this guide is the role of leucine and leucine-containing small peptides in the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. This pathway is of significant interest in various fields, including cancer research, metabolic disorders, and neurodegenerative diseases.

Core Biological Functions and Signaling Pathways

The biological activity of Glycyl-alanyl-leucine is thought to be primarily driven by its constituent amino acids, especially leucine. Leucine is a potent activator of the mTORC1 signaling pathway, which is crucial for anabolic processes.

The mTORC1 Signaling Pathway

The mTORC1 pathway is a key signaling cascade that integrates signals from growth factors, energy status, and amino acids to regulate protein synthesis and cell growth. Leucine plays a pivotal role in the amino acid-mediated activation of mTORC1. The activation of mTORC1 by amino acids is a two-step process. First, hydrophilic amino acids such as glycine and alanine "prime" the cells for mTORC1 stimulation. Following this priming, a hydrophobic "activating" amino acid, with leucine being the most potent, promotes mTORC1 activation.[1]

Activated mTORC1 phosphorylates several downstream targets, including p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K1 leads to an increase in the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery. Phosphorylated 4E-BP1 releases the eukaryotic initiation factor 4E (eIF4E), allowing it to participate in the initiation of cap-dependent translation.

While direct evidence for Gly-Ala-Leu is limited, a study on the dipeptide Gly-Leu in chicken intestinal epithelial cells (IECs) demonstrated that it can significantly promote protein synthesis by activating the mTOR signaling pathway.[2] This suggests that small peptides containing leucine can be effectively transported into cells and elicit a biological response.

Figure 1: Proposed mTOR signaling pathway activation by Glycyl-alanyl-leucine.

Quantitative Data

The following table summarizes the quantitative data from a study on the effects of Gly-Leu on the protein expression of key components of the mTOR signaling pathway in chicken intestinal epithelial cells. This data is presented as a proxy for the potential effects of Gly-Ala-Leu.

| Treatment (20 nmol/l) | p-mTOR Protein Expression (relative to control) | p-S6K1 Protein Expression (relative to control) | Reference |

| Glycine (Gly) | Significantly Increased | Significantly Increased | [2] |

| Glycyl-glycine (Gly-Gly) | Significantly Increased | Significantly Increased | [2] |

| Glycyl-leucine (Gly-Leu) | Significantly Increased | Significantly Increased | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments that can be used to investigate the biological functions of Glycyl-alanyl-leucine, based on established protocols for similar small peptides.[2]

Cell Culture and Treatment

-

Cell Line: Chicken intestinal epithelial cells (IECs).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: IECs are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with a medium containing Gly-Ala-Leu at the desired concentrations (e.g., 20 nmol/l). A control group without the peptide is also maintained. Cells are incubated for a specified period (e.g., 24 hours) before analysis.

Cell Viability Assay (MTT Assay)

-

Seeding: Seed IECs in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Treatment: Treat cells with varying concentrations of Gly-Ala-Leu for 24 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis for mTOR Pathway Activation

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-S6K1, S6K1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the total protein or loading control.

Figure 2: General experimental workflow for investigating the biological effects of Gly-Ala-Leu.

Conclusion

Glycyl-alanyl-leucine is a tripeptide with potential biological activities primarily linked to the well-established roles of its constituent amino acids, particularly leucine. The activation of the mTOR signaling pathway, leading to enhanced protein synthesis and cell proliferation, is a key predicted function. While direct experimental evidence for Gly-Ala-Leu is currently scarce, studies on similar small peptides provide a strong foundation for future research. The experimental protocols outlined in this guide offer a robust framework for scientists and drug development professionals to investigate the specific biological functions of Gly-Ala-Leu and its potential therapeutic applications. Further in-depth studies are warranted to fully elucidate the signaling pathways and cellular responses modulated by this tripeptide.

References

An In-depth Technical Guide to the Structure and Conformation of H-Gly-Ala-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of the tripeptide H-Gly-Ala-Leu-OH. The content herein is curated to support research and development activities where the precise three-dimensional structure of peptides is of critical importance.

Core Structural and Conformational Data

The conformation of this compound has been elucidated through X-ray crystallography, revealing a near alpha-helical backbone structure in its crystalline zwitterionic form. The precise atomic arrangement is defined by a series of torsion angles along the peptide backbone (φ, ψ, ω) and within the amino acid side chains (χ).

Tabulated Crystallographic Data

The following tables summarize the key quantitative data derived from the crystal structure analysis of this compound. This data provides a foundational understanding of the peptide's preferred conformation in the solid state.

| Residue | φ (phi) | ψ (psi) | ω (omega) |

| Glycine | - | -150.3° | -171.9(5)° |

| Alanine | -67.7° | -38.9° | -173.2(6)° |

| Leucine | -72.2° | -45.3° | - |

| Table 1: Backbone Torsion Angles of this compound.[1] |

| Residue | χ1 (chi1) | χ2 (chi2) |

| Leucine | -68.5(5)° | -78.4(6)°, 159.10(5)° |

| Table 2: Side-Chain Torsion Angles for the Leucine Residue in this compound.[1] |

Experimental Protocols for Conformational Analysis

The determination of a peptide's three-dimensional structure relies on sophisticated experimental techniques. The primary methods employed are X-ray crystallography for solid-state analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state conformation.

X-ray Crystallography Protocol for this compound

The following protocol outlines the typical workflow for determining the crystal structure of a small peptide like this compound.

-

Peptide Synthesis and Purification: The tripeptide is synthesized using solid-phase or solution-phase peptide synthesis methods. Purity is paramount and is typically assessed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.

-

Crystallization: Growing diffraction-quality crystals is a critical and often challenging step.

-

Screening: A common method is vapor diffusion in either hanging-drop or sitting-drop formats.[2] A variety of crystallization screens are tested, varying parameters such as pH, temperature, peptide concentration, and the type and concentration of precipitants (e.g., salts, polymers).[2][3][4]

-

Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, single crystals suitable for X-ray diffraction. For small peptides, slow evaporation of a saturated solution is also a widely used technique.[5]

-

-

X-ray Diffraction Data Collection:

-

A single crystal is mounted on a goniometer and cryo-cooled to minimize radiation damage.

-

The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[6]

-

-

Structure Solution and Refinement:

-

The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.

-

The "phase problem" is solved using direct methods for small molecules like tripeptides.[6] This yields an initial electron density map.

-

A molecular model of this compound is built into the electron density map.

-

The model is refined against the experimental data to improve the fit and finalize the atomic coordinates. For the known structure of this compound, refinement was carried out to an R index of 0.05.[1]

-

NMR Spectroscopy Protocol for Solution Conformation

NMR spectroscopy provides insight into the conformational ensemble of a peptide in solution.

-

Sample Preparation: The peptide is dissolved in a suitable solvent, often water (D₂O to suppress the water signal) or a buffered aqueous solution, to mimic physiological conditions.

-

1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed:

-

1D ¹H NMR: Provides initial information on the chemical environment of protons.

-

2D TOCSY (Total Correlation Spectroscopy): Used to assign protons within the same amino acid residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for structure calculation.[7]

-

-

Data Analysis and Structure Calculation:

-

Resonance assignment is performed to identify all proton signals.

-

NOE cross-peaks are integrated to derive interproton distance restraints.

-

Dihedral angle restraints can be estimated from coupling constants (e.g., ³J(HN,Hα) relates to the φ angle).

-

Computational methods, such as molecular dynamics simulations or distance geometry algorithms, are used to generate a family of structures consistent with the experimental restraints.[7][8] The resulting ensemble represents the conformational flexibility of the peptide in solution.

-

Visualized Workflows and Relationships

Experimental Workflow for Peptide Conformational Analysis

The following diagram illustrates the general workflow for determining the three-dimensional structure of a peptide.

Caption: Workflow for Peptide Structure Determination.

Biological Context and Signaling

Currently, there is no specific signaling pathway directly attributed to the tripeptide this compound in the scientific literature. However, its constituent amino acid, Leucine, is a well-established signaling molecule, particularly in the context of protein synthesis and cell growth.

Leucine and the mTOR Signaling Pathway

Leucine is a potent activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[9] The activation of mTOR by leucine, and other growth signals, leads to the phosphorylation of downstream effectors that promote protein synthesis.[9][10]

The diagram below illustrates a simplified overview of the mTOR signaling pathway, highlighting the role of Leucine.

Caption: Simplified mTOR Signaling Pathway.

References

- 1. H-Gly-Ala-Gln-Leu-OH | C16H29N5O6 | CID 88125018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. approcess.com [approcess.com]

- 4. Protein and Peptide Crystallization | AMRI [amri.staging.ribbitt.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 8. mdpi.com [mdpi.com]

- 9. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

Predicted Bioactivity of Gly-Ala-Leu Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Gly-Ala-Leu, composed of glycine, alanine, and leucine, is a subject of growing interest in the field of bioactive peptides. While direct experimental data on this specific sequence is limited, its constituent amino acids, particularly the hydrophobic nature of alanine and leucine, and the presence of leucine at the C-terminus, suggest a strong potential for several bioactivities. This technical guide consolidates the predicted biological activities of Gly-Ala-Leu, outlines detailed experimental protocols for their validation, and visualizes relevant signaling pathways and experimental workflows. The primary predicted activities include antihypertensive (angiotensin-converting enzyme inhibition), antioxidant, and anticancer effects. This document serves as a foundational resource for researchers aiming to investigate the therapeutic potential of the Gly-Ala-Leu peptide.

Predicted Bioactivities and Rationale

The bioactivity of a peptide is significantly influenced by its amino acid composition and sequence. The Gly-Ala-Leu peptide possesses characteristics that are commonly associated with specific biological functions.

-

Antihypertensive Activity (ACE Inhibition): The renin-angiotensin system (RAS) is a critical regulator of blood pressure, with angiotensin-converting enzyme (ACE) playing a key role in the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. Peptides that can inhibit ACE are therefore valuable candidates for antihypertensive agents. The presence of hydrophobic amino acids, such as Alanine and Leucine, is a known feature of many ACE-inhibitory peptides.[1] Furthermore, the presence of a hydrophobic amino acid, particularly Leucine, at the C-terminal end of a peptide has been shown to enhance its ACE-inhibitory effects.[1]

-

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Peptides with antioxidant properties can scavenge free radicals and chelate pro-oxidative metals. The hydrophobic nature of the amino acids in Gly-Ala-Leu suggests potential antioxidant activity, as hydrophobicity can facilitate interaction with lipid-soluble free radicals.[2]

-

Anticancer Activity: Certain short peptides have demonstrated cytotoxic effects against cancer cells. The mechanisms often involve disruption of the cancer cell membrane, which is facilitated by the peptide's amphiphilicity and hydrophobicity. While the specific anticancer potential of Gly-Ala-Leu is yet to be determined, peptides containing Leucine and Alanine have been investigated for their anticancer properties.[3]

-

mTOR Signaling Pathway Modulation: Leucine is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway.[4][5][6][7] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. By potentially activating mTORC1, Gly-Ala-Leu could influence these fundamental cellular processes.

Quantitative Data Summary (Predicted)

| Bioactivity Assay | Endpoint | Predicted Outcome for Gly-Ala-Leu | Reference Compound | Reference IC50/EC50 |

| ACE Inhibition | IC50 | To be determined (µM) | Captopril | ~0.02 µM |

| DPPH Radical Scavenging | IC50 | To be determined (mg/mL) | Ascorbic Acid | ~0.005 mg/mL |

| Hydroxyl Radical Scavenging | IC50 | To be determined (mg/mL) | Mannitol | Variable |

| MTT Cytotoxicity (e.g., HeLa cells) | IC50 | To be determined (µM) | Doxorubicin | ~0.1 µM |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the predicted bioactivities of the Gly-Ala-Leu peptide.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from the method of Cushman and Cheung.[8]

Materials:

-

Gly-Ala-Leu peptide

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Borate buffer (100 mM, pH 8.3)

-

1 M HCl

-

Ethyl acetate

-

Deionized water

Procedure:

-

Prepare a stock solution of the Gly-Ala-Leu peptide in deionized water. Create a series of dilutions to determine the IC50 value.

-

In a microcentrifuge tube, pre-incubate 20 µL of the peptide solution with 30 µL of ACE solution (0.04 U/mL in borate buffer) for 10 minutes at 37°C.[9]

-

Initiate the enzymatic reaction by adding 50 µL of the HHL substrate (5 mM in borate buffer).[9]

-

Incubate the mixture for 60 minutes at 37°C.[9]

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing for 15 seconds.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully collect 1 mL of the upper ethyl acetate layer and evaporate it to dryness in a vacuum centrifuge or by heating at 95°C for 10 minutes.

-

Re-dissolve the dried HA in 1 mL of deionized water.

-

Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

-

A blank is prepared by replacing the ACE solution with buffer, and a control is prepared by replacing the peptide solution with buffer.

-

The percentage of ACE inhibition is calculated using the following formula: ACE Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with the peptide.

-

The IC50 value (the concentration of peptide required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the peptide concentration.

DPPH Radical Scavenging Assay

This protocol is based on the widely used method for determining antioxidant activity.[10][11][12]

Materials:

-

Gly-Ala-Leu peptide

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

Procedure:

-

Prepare a stock solution of the Gly-Ala-Leu peptide in methanol. Create a series of dilutions.

-

Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

In a 96-well plate or cuvettes, mix 100 µL of the peptide solution with 100 µL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

A control is prepared using 100 µL of methanol instead of the peptide solution.

-

The percentage of DPPH radical scavenging activity is calculated as follows: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the peptide and A_sample is the absorbance with the peptide.

-

The IC50 value is determined from a plot of scavenging activity against peptide concentration.

MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[13][14][15]

Materials:

-

Gly-Ala-Leu peptide

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or isopropanol with 0.04 M HCl

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare various concentrations of the Gly-Ala-Leu peptide in serum-free medium.

-

Remove the culture medium from the wells and replace it with 100 µL of the peptide solutions. Include a vehicle control (medium only) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as: Cell Viability (%) = (A_sample / A_control) * 100 where A_sample is the absorbance of the cells treated with the peptide and A_control is the absorbance of the untreated cells.

-

The IC50 value (the concentration of peptide that causes 50% inhibition of cell growth) is determined from a dose-response curve.

Visualization of Pathways and Workflows

Predicted Signaling Pathway: mTOR Activation

Given the presence of Leucine, the Gly-Ala-Leu peptide is predicted to activate the mTOR signaling pathway, a key regulator of protein synthesis and cell growth.

Caption: Predicted activation of the mTORC1 signaling pathway by Gly-Ala-Leu.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a logical workflow for the comprehensive screening of the bioactivities of the Gly-Ala-Leu peptide.

Caption: A comprehensive workflow for screening the bioactivity of Gly-Ala-Leu.

In Silico Prediction Workflow

Bioinformatic tools are invaluable for the initial prediction of peptide bioactivity, guiding subsequent experimental validation.

Caption: Workflow for the in silico prediction of Gly-Ala-Leu bioactivity.

Conclusion

The tripeptide Gly-Ala-Leu holds significant, albeit predicted, potential as a bioactive agent with possible applications in the management of hypertension, oxidative stress, and cancer. The structural characteristics of its constituent amino acids provide a strong theoretical basis for these activities. This guide provides the necessary framework for researchers to systematically investigate these predictions through established in vitro assays. The successful experimental validation of the bioactivities of Gly-Ala-Leu would pave the way for further preclinical and clinical studies to explore its therapeutic utility.

References

- 1. Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fractionation and purification of antioxidant peptides from Chinese sturgeon (<i>Acipenser sinensis</i>) protein hydrolysates prepared using papain and alcalase 2.4L - Arabian Journal of Chemistry [arabjchem.org]

- 3. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 2.8. Free Radical Scavenging Assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 14. brieflands.com [brieflands.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to H-Gly-Ala-Leu-OH: From Synthesis to Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the tripeptide H-Gly-Ala-Leu-OH, also known as Glycyl-L-alanyl-L-leucine. While a singular, documented "discovery" of this specific peptide is not prominent in scientific literature, its existence is a direct result of the foundational advancements in peptide chemistry. This guide will delve into the historical context of its chemical class, detail its physicochemical properties, outline modern synthetic and analytical protocols, and explore its potential biological relevance based on studies of its constituent amino acids and related peptides.

I. Historical Context: The Dawn of Peptide Synthesis

The history of this compound is intrinsically linked to the broader history of peptide science. The early 20th century saw pioneering work in understanding the nature of proteins as polymers of amino acids linked by peptide bonds. Key milestones that paved the way for the synthesis of peptides like this compound include:

-

1800s: The discovery and isolation of the constituent amino acids: Glycine, Alanine, and Leucine. Leucine was isolated from cheese in 1819, and its synthesis was achieved in a laboratory setting in 1891.[1]

-

Early 1900s: Emil Fischer's groundbreaking work on the peptide bond and the synthesis of the first dipeptide, glycyl-glycine. This laid the groundwork for systematically building longer peptide chains.

-

1950s: The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, a revolutionary technique that automated and simplified the process of creating peptides with specific sequences. It is highly probable that this compound was first synthesized as a model peptide or as part of a larger sequence during the exploration and refinement of these synthetic methodologies.

While not a naturally occurring peptide with a well-documented history of traditional use, its components are fundamental to human nutrition and metabolism.[2] Modern interest in such short-chain peptides lies in their potential for enhanced absorption and bioavailability compared to individual amino acids, making them relevant in clinical nutrition and sports supplementation.[2]

II. Physicochemical Properties

The fundamental properties of this compound are well-characterized, providing a baseline for its handling and analysis.

| Property | Value | Source |

| Molecular Formula | C11H21N3O4 | PubChem |

| Molecular Weight | 259.30 g/mol | PubChem |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid | PubChem |

| CAS Number | 22849-49-6 | ChemicalBook |

| ChEBI ID | CHEBI:163426 | ChemicalBook |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CN | PubChem |

III. Experimental Protocols

The synthesis and characterization of this compound are now standard procedures in peptide chemistry laboratories. The following protocols outline a typical workflow.

Solid-phase peptide synthesis is the most common method for producing peptides of defined sequences. The process involves covalently attaching the C-terminal amino acid to an insoluble resin support and then sequentially adding the subsequent amino acids.

1. Resin Preparation and First Amino Acid Coupling:

- Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Leu-OH. If starting with a bare resin, the first amino acid (Leucine) is coupled to the resin. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the N-terminus.

2. Deprotection:

- The Fmoc protecting group on the α-amine of Leucine is removed using a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF). This exposes the free amine for the next coupling step.

3. Second Amino Acid Coupling (Alanine):

- The next amino acid, Fmoc-Ala-OH, is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).

- The activated Fmoc-Ala-OH is then added to the resin, and the coupling reaction is allowed to proceed, forming the peptide bond between Alanine and Leucine.

4. Repetition for the Third Amino Acid (Glycine):

- The deprotection and coupling steps are repeated for the final amino acid, Fmoc-Gly-OH.

5. Cleavage and Final Deprotection:

- Once the synthesis is complete, the peptide is cleaved from the resin support, and any side-chain protecting groups (not necessary for Gly, Ala, Leu) are removed simultaneously. This is typically achieved using a strong acidic cocktail, such as trifluoroacetic acid (TFA) with scavengers.

6. Purification and Characterization:

- The crude peptide is precipitated, washed, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

- The identity and purity of the final this compound product are confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each atom, confirming the structure and sequence of the peptide. The expected 1H NMR spectrum would show characteristic chemical shifts for the protons in the glycine, alanine, and leucine residues.

-

High-Performance Liquid Chromatography (HPLC): Used for both purification and to assess the purity of the final peptide product.

IV. Potential Biological Activity and Signaling Pathways

While direct and extensive studies on the biological activity of this compound are limited, research on its constituent amino acids and related small peptides provides insights into its potential roles. Leucine, in particular, is a key signaling molecule in metabolic pathways.

Leucine is a well-known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Studies on dipeptides containing glycine and leucine have shown that they can also stimulate the mTOR pathway. For instance, Gly-Leu has been found to promote the expression of mTOR and its downstream signaling molecules S6K1 and 4EBP1, suggesting a role in stimulating protein synthesis in intestinal epithelial cells.[3] It is plausible that this compound, containing both glycine and leucine, could act as a signaling molecule to modulate this pathway.

Caption: Simplified mTOR signaling pathway activated by nutrients like leucine.

-

Nutrient Absorption: Small peptides can be absorbed more efficiently than free amino acids in the intestine through peptide transporters like PEPT1. This suggests that this compound could be a vehicle for delivering its constituent amino acids.

-

Enzyme Substrate: Tripeptides can serve as substrates for various peptidases. For example, H-Leu-Gly-Gly-OH is used as a substrate to characterize tripeptide aminopeptidase.[4] this compound could similarly be a substrate for peptidases, playing a role in protein turnover and metabolism.

V. Experimental and Logical Workflows

The synthesis and analysis of this compound follow a structured workflow, as do the investigations into its biological activity.

Caption: Standard workflow for the synthesis and characterization of a peptide.

VI. Conclusion and Future Directions

This compound, a simple tripeptide, serves as an excellent model for understanding the fundamental principles of peptide chemistry and biology. While its specific biological functions are not yet extensively documented, its composition suggests a potential role in metabolic regulation, particularly through the mTOR pathway, due to its leucine content. Future research could focus on:

-

Direct Biological Assays: Investigating the direct effects of this compound on cellular signaling pathways, such as mTOR, in various cell types.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the tripeptide to understand its bioavailability.

-

Therapeutic Potential: Exploring whether this compound or its derivatives could be used in nutritional supplements or as therapeutic agents, for example, in conditions related to muscle protein synthesis or metabolic disorders.

This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and life sciences, highlighting both the established knowledge and the avenues for future investigation.

References

The Pivotal Role of N-Terminal Glycine in the Function of H-Gly-Ala-Leu-OH: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the structural and potential functional significance of the N-terminal glycine residue in the tripeptide H-Gly-Ala-Leu-OH (Gly-Ala-Leu). Due to the limited direct research on the specific biological functions of this tripeptide, this document provides a comprehensive overview based on its structural properties, the known roles of its constituent amino acids, and the activities of structurally similar peptides. It further outlines detailed experimental protocols and proposes signaling pathways to guide future research in elucidating the precise function of this compound.

Introduction: The Enigmatic Function of this compound

The tripeptide this compound is a simple peptide composed of glycine, alanine, and leucine. While its constituent amino acids are fundamental to countless biological processes, the specific, independent biological role of this tripeptide remains largely uncharacterized in publicly available literature. However, the unique properties of its N-terminal glycine suggest a significant influence on the peptide's overall conformation and potential bioactivity.

Glycine, being the simplest amino acid with a single hydrogen atom as its side chain, imparts a high degree of conformational flexibility to the peptide backbone.[1] This flexibility can be critical for the peptide's ability to interact with and bind to biological targets such as receptors or enzymes. This guide will delve into the known structural aspects of Gly-Ala-Leu and extrapolate potential functions based on related peptides, providing a foundational framework for future investigation.

Structural Characteristics of Gly-Ala-Leu

The primary sequence of a peptide is the principal determinant of its biological function. In the case of Gly-Ala-Leu, the arrangement of a flexible N-terminal glycine, followed by the small, non-polar alanine, and the bulky, hydrophobic leucine at the C-terminus creates a unique structural entity.

Crystallographic studies of Gly-L-Ala-L-Leu have revealed that the tripeptide adopts a near alpha-helical backbone conformation in its crystalline state.[2] This helical turn is stabilized by a water molecule that bridges the N-terminal amino group and the C-terminal carboxyl group.[2] This inherent conformational preference could play a crucial role in its interaction with biological macromolecules.

The Functional Significance of the N-Terminal Glycine

The N-terminal amino acid of a peptide is a key determinant of its stability and biological activity. The presence of glycine at this position in this compound has several important implications:

-

Conformational Flexibility: As mentioned, glycine's lack of a side chain allows for a much wider range of dihedral angles (phi and psi) compared to other amino acids.[1] This flexibility can be advantageous for receptor binding, allowing the peptide to adopt an optimal conformation to fit into a binding pocket.

-

Resistance to Degradation: The N-terminal residue can influence a peptide's susceptibility to degradation by aminopeptidases. While specific data for Gly-Ala-Leu is unavailable, the nature of the N-terminal amino acid is a critical factor in its metabolic fate.

-

Interaction with Receptors: The small size of the glycine residue minimizes steric hindrance, potentially allowing the rest of the peptide (Ala-Leu) to engage more effectively with a target receptor.

Potential Biological Functions: An Extrapolation from Related Peptides

While the function of this compound is not yet defined, the activities of its constituent amino acids and structurally similar peptides offer clues to its potential roles.

-

Leucine and mTOR Signaling: Leucine is a well-known activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3]

-

Gly-Leu and Neuromodulation: Studies on the dipeptide Gly-Leu have shown that it can promote the proliferation and protein synthesis of chicken intestinal epithelial cells by activating the mTOR signaling pathway.[4] Furthermore, the isomeric dipeptide Leu-Gly has been found to raise accumbal dopamine levels in rats, suggesting a potential role in neurotransmission.[5]

Based on this, it is plausible that this compound could function as a signaling molecule, potentially modulating cell growth, metabolism, or neuronal activity. The N-terminal glycine could be critical for its transport across cell membranes or for its specific interaction with a yet-to-be-identified receptor.

Proposed Experimental Workflows for Functional Characterization

To elucidate the function of this compound, a systematic experimental approach is required. Below are detailed protocols for key experiments.

Receptor Binding Assays

A primary step is to identify potential receptors for this compound. A common approach is to use radiolabeled peptide in binding assays with various cell lines or tissue homogenates.

Experimental Protocol: Radioligand Binding Assay

-

Peptide Synthesis: Synthesize this compound and a radiolabeled version (e.g., with ³H or ¹²⁵I).

-

Cell Culture: Culture various cell lines of interest (e.g., neuronal cells, intestinal epithelial cells, hepatocytes).

-

Membrane Preparation: Homogenize cells or tissues and isolate the membrane fraction by centrifugation.

-

Binding Assay:

-

Incubate the membrane preparation with increasing concentrations of the radiolabeled peptide.

-

In parallel, run a competition assay by co-incubating with a fixed concentration of radiolabeled peptide and increasing concentrations of unlabeled this compound.

-

Separate bound from free radioligand by filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the binding affinity (Kd) and the density of binding sites (Bmax) using Scatchard analysis.

Cell-Based Functional Assays

Based on the potential roles extrapolated from related peptides, functional assays can be designed to investigate the effect of this compound on specific cellular processes.

Experimental Protocol: mTOR Signaling Activation Assay

-

Cell Culture: Culture a relevant cell line, such as intestinal epithelial cells (e.g., Caco-2).

-

Peptide Treatment: Treat the cells with varying concentrations of this compound for different time points. A scrambled peptide control (e.g., Ala-Leu-Gly) should be used to ensure sequence specificity.[6]

-

Western Blot Analysis:

-

Lyse the cells and collect the protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated forms of key mTOR pathway proteins (e.g., p-mTOR, p-S6K1, p-4EBP1) and total protein levels as controls.

-

Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

-

-

Data Analysis: Quantify the band intensities to determine the fold-change in protein phosphorylation upon peptide treatment.

In Vivo Studies

To understand the physiological relevance of this compound, in vivo studies in animal models are essential.

Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Levels

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Surgical Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., the nucleus accumbens).

-

Peptide Administration: Administer this compound systemically (e.g., via intraperitoneal injection) at various doses.

-

Microdialysis Sampling: Collect dialysate samples at regular intervals before and after peptide administration.

-

Neurotransmitter Analysis: Analyze the dialysate samples for neurotransmitter levels (e.g., dopamine, serotonin) using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Express neurotransmitter levels as a percentage of the baseline pre-injection levels.

Proposed Signaling Pathways and Logical Relationships

Based on the functions of related peptides, we can propose hypothetical signaling pathways that this compound might modulate.

Caption: Proposed mTOR signaling pathway activated by this compound.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. A sequence preference for nucleation of alpha-helix--crystal structure of Gly-L-Ala-L-Val and Gly-L-Ala-L-Leu: some comments on the geometry of leucine zippers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leucine - Wikipedia [en.wikipedia.org]

- 4. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 5. The glycine-containing dipeptide leucine-glycine raises accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ala-Gly-Leu | 92116-80-8 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Contribution of Alanine to Tripeptide Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide and protein sciences, stability is a critical attribute that dictates the efficacy, shelf-life, and overall viability of therapeutic candidates and research tools. The constituent amino acids of a peptide chain are the fundamental determinants of its structural integrity and resistance to degradation. Among these, alanine, with its simple methyl side chain, plays a pivotal yet complex role in conferring stability. This technical guide provides a comprehensive overview of the contribution of alanine to the stability of tripeptides, offering quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows to aid researchers in drug development and molecular biology.

Alanine is a non-polar, aliphatic α-amino acid, and its structural simplicity allows for tight packing within protein interiors.[1] Its small, hydrophobic nature contributes to the compact folding of proteins and it is frequently found in alpha-helices.[1] The inherent conformational preferences of alanine, particularly its propensity to adopt helical structures, can significantly influence the secondary structure and, consequently, the stability of a peptide.[2] This guide will delve into the nuances of how alanine's presence in a tripeptide sequence impacts its thermodynamic stability and susceptibility to degradation.

The Role of Alanine in Peptide Structure and Stability

Alanine's contribution to peptide stability is multifaceted, stemming from its unique physicochemical properties:

-

Hydrophobicity and van der Waals Interactions: The methyl side chain of alanine, though small, is hydrophobic. In aqueous environments, the hydrophobic effect drives the peptide to adopt conformations that sequester non-polar residues like alanine away from water, which can lead to more compact and stable structures. Furthermore, van der Waals interactions involving the methyl group contribute to the overall stabilization energy.[3]

-

Secondary Structure Propensity: Alanine is known to be a strong helix-former.[4] Its presence in a peptide sequence can induce and stabilize α-helical conformations. This is partly because the small methyl side chain does not sterically hinder the formation of the helical backbone and has a low entropic cost upon folding into a helix.[4] While tripeptides are too short to form stable α-helices on their own, the intrinsic helical propensity of alanine can influence the local conformation and contribute to a more ordered and stable structure.

-

Minimal Steric Hindrance: The small size of the alanine side chain allows for greater conformational flexibility of the peptide backbone compared to bulkier residues. This can be advantageous in allowing the peptide to adopt its most stable conformation with minimal steric strain.

Quantitative Analysis of Alanine's Contribution to Stability

Quantifying the stabilizing effect of alanine often involves substituting other amino acids with alanine and measuring the change in thermodynamic stability. This technique, known as alanine scanning mutagenesis, is a powerful tool for determining the contribution of individual residues to the stability and function of a protein or peptide.[5][6] The change in Gibbs free energy of unfolding (ΔΔG) upon mutation to alanine provides a quantitative measure of the original residue's contribution. A positive ΔΔG value upon mutation to alanine indicates that the original residue was stabilizing.

While comprehensive thermodynamic data for a wide range of tripeptides is dispersed throughout the literature, the following table summarizes representative data and illustrates the principles of how alanine's position and neighboring residues can influence stability. The data is derived from studies on longer peptides and proteins, and the ΔΔG values represent the change in stability upon mutating the original residue to alanine.

| Original Peptide/Position | Mutant Peptide | ΔΔG (kcal/mol) | Interpretation | Reference |

| Amyloid-β (1-40) Core | Alanine Scan | ~1.0 | Alanine replacement in the hydrophobic core generally leads to destabilization, highlighting the importance of specific side-chain packing. | [7] |

| Human Prion Protein (F175A) | Phe to Ala | Destabilizing | The mutation destabilizes the protein, primarily due to the loss of van der Waals interactions. | [3] |

| Human Prion Protein (V180A) | Val to Ala | Destabilizing | Destabilization is attributed to the loss of van der Waals interactions from residues near the mutation site. | [3] |

| Human Growth Hormone Interface | Alanine Scan | Varies | Seven side chains were identified as significantly contributing to the binding interaction, with alanine substitution leading to a loss of binding free energy. | [8] |

| Human Transthyretin (H88A) | His to Ala | -1.84 ± 0.86 | The H88A mutant is more stable than the wild type, with stabilization arising from favorable electrostatic interactions. | [9] |

Note: This table is illustrative. The precise ΔΔG for a specific tripeptide will depend on its sequence and the experimental conditions.

Experimental Protocols for Assessing Tripeptide Stability

A thorough assessment of tripeptide stability requires a combination of techniques to probe conformational changes, degradation, and thermodynamic parameters.

Peptide Synthesis and Purification

-

Protocol:

-

Synthesis: Tripeptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[10]

-

Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[10]

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11] A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% TFA.

-

Verification: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).[11]

-

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is used to assess the secondary structure content of the tripeptide and its conformational stability as a function of temperature.

-

Protocol:

-

Sample Preparation: Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final concentration for CD analysis is typically in the range of 50-100 µM.

-

Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm. The path length of the cuvette is typically 1 mm.

-

Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C).

-

Thermal Denaturation: To assess thermal stability, record CD spectra at increasing temperatures (e.g., from 25 °C to 95 °C in 5 °C increments). The change in the CD signal at a specific wavelength (e.g., 222 nm) can be monitored to determine the melting temperature (Tm).

-

RP-HPLC for Stability and Degradation Studies

RP-HPLC is a robust method for quantifying the amount of intact peptide over time under various stress conditions.

-

Protocol:

-

Sample Incubation: Incubate the tripeptide solution (e.g., 1 mg/mL in a relevant buffer or biological matrix like human plasma) under desired stress conditions (e.g., 37 °C, acidic pH, basic pH, oxidative stress).[12][13]

-

Time Points: At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

-

Sample Quenching: Stop the degradation reaction by adding an equal volume of a quenching solution (e.g., 1% TFA in acetonitrile) and flash-freezing or placing on ice.

-

Analysis: Analyze the samples by RP-HPLC. The percentage of remaining intact peptide is determined by integrating the peak area of the peptide at each time point relative to the initial time point.

-

Half-life Calculation: The degradation kinetics and the half-life (t1/2) of the peptide can be calculated from the time-dependent decrease in the intact peptide concentration.

-

Mass Spectrometry for Identification of Degradation Products

Mass spectrometry is employed to identify the cleavage sites and modifications that occur during peptide degradation.

-

Protocol:

-

Sample Preparation: The samples from the RP-HPLC stability study can be used. Alternatively, the peptide can be incubated under stress conditions and directly analyzed.

-

LC-MS/MS Analysis: Introduce the sample into a mass spectrometer coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition: Acquire full scan MS spectra to identify the molecular weights of the parent peptide and its degradation products.

-

Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the detected degradation products to determine their amino acid sequences and identify the specific sites of cleavage or modification.

-

Visualizing Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate important concepts and experimental workflows discussed in this guide.

Caption: Chemical structure of Alanine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]

- 7. Tripeptide discriminations using circular dichroism detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. a-stability-indicating-rp-hplc-method-for-the-simultaneous-analysis-of-a-novel-synthetic-decapeptide-and-six-related-substances - Ask this paper | Bohrium [bohrium.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Leucine in the Bioactivity of H-Gly-Ala-Leu-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical importance of the C-terminal leucine residue in the bioactivity of the tripeptide H-Gly-Ala-Leu-OH. The document outlines the molecular mechanisms, experimental protocols, and structure-activity relationships that underscore the significance of leucine in mediating the peptide's biological effects, primarily focusing on its role in stimulating muscle protein synthesis through the mTOR signaling pathway.

Introduction: The Significance of Leucine in Bioactive Peptides

Short-chain peptides are increasingly recognized for their therapeutic potential. The tripeptide this compound, a simple sequence of glycine, alanine, and leucine, has garnered interest for its potential role in cellular metabolism and growth. The constituent amino acids, particularly the branched-chain amino acid (BCAA) leucine, are known to be potent signaling molecules. This guide focuses on the indispensable role of the leucine residue in the bioactivity of this tripeptide. Leucine is unique among amino acids for its robust activation of the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis. Understanding the precise contribution of leucine within the this compound structure is paramount for the design of novel peptide-based therapeutics targeting muscle atrophy, metabolic disorders, and age-related sarcopenia.

Quantitative Bioactivity Data

While specific comparative studies on this compound and its direct analogs are limited in publicly available literature, the following tables summarize the well-established effects of leucine supplementation on key markers of muscle protein synthesis. This data provides a foundational understanding of the quantitative impact expected from a leucine-containing peptide.

Table 1: Effect of Leucine Supplementation on Muscle Protein Synthesis (MPS)

| Parameter | Condition | Leucine Supplementation | Control (Placebo/No Leucine) | Fold Change | Reference |

| Muscle Protein Fractional Synthetic Rate (FSR) | Post-absorptive (Older Adults) | 0.074 ± 0.007 %/h | 0.063 ± 0.004 %/h | ~1.17 | |

| Muscle Protein Fractional Synthetic Rate (FSR) | Post-prandial (Older Adults) | 0.10 ± 0.007 %/h | 0.075 ± 0.006 %/h | ~1.33 | |

| mTOR Phosphorylation (Ser2448) | Post-absorptive (Older Adults) | Increased | Baseline | Significant Increase | |

| p70S6K1 Phosphorylation (Thr389) | Post-absorptive (Older Adults) | Increased | Baseline | Significant Increase | |

| 4E-BP1 Phosphorylation (Thr37/46) | Post-absorptive (Older Adults) | Increased | Baseline | Significant Increase |

Table 2: Comparative Effect of Essential Amino Acid (EAA) Mixtures with Varying Leucine Content on Muscle Protein Synthesis

| Parameter | EAA Mixture (10g total) | Result | Reference |

| Muscle Protein Synthesis (MPS) | 1.8g Leucine (CTRL) | Significant increase from baseline | |

| Muscle Protein Synthesis (MPS) | 3.5g Leucine (LEU) | Significant increase from baseline (no significant difference from CTRL) | |

| Muscle Protein Breakdown (MPB) | 1.8g Leucine (CTRL) | No significant change | |

| Muscle Protein Breakdown (MPB) | 3.5g Leucine (LEU) | Significant decrease at 60 min post-ingestion | |

| Net Muscle Protein Balance | 1.8g Leucine (CTRL) | Improved | |

| Net Muscle Protein Balance | 3.5g Leucine (LEU) | Improved |

Signaling Pathways Modulated by Leucine

The primary mechanism by which leucine, and by extension this compound, exerts its bioactivity is through the activation of the mTOR signaling pathway. This pathway is a master regulator of protein synthesis.

Caption: Leucine-mediated mTORC1 signaling pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a standard manual Fmoc-based solid-phase synthesis approach.

Caption: Solid-Phase Peptide Synthesis Workflow.

Detailed Steps:

-

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, isopropanol (IPA), and dichloromethane (DCM).

-

Amino Acid Coupling (Leucine): Activate Fmoc-Leu-OH (3 equivalents) with HBTU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

-

Washing: Wash the resin as described in step 2.

-

Repeat Deprotection and Coupling: Repeat steps 2-4 for Fmoc-Ala-OH and then for Fmoc-Gly-OH.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

In Vitro Bioassay: mTOR Pathway Activation in C2C12 Myotubes

This protocol describes how to assess the bioactivity of this compound by measuring the phosphorylation of key downstream targets of mTOR in a muscle cell line.

Caption: In Vitro Bioassay Workflow.

Detailed Steps:

-

Cell Culture and Differentiation: Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, switch to DMEM with 2% horse serum for 4-6 days.

-

Serum Starvation: Before treatment, starve the myotubes in an amino acid-free medium for 2-4 hours to reduce basal mTOR activity.

-

Peptide Treatment: Treat the starved myotubes with varying concentrations of this compound, a leucine-substituted analog (e.g., H-Gly-Ala-Val-OH), and a negative control (e.g., H-Gly-Ala-Gly-OH) for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membranes with primary antibodies against phosphorylated and total mTOR, p70S6K1, and 4E-BP1. Use a loading control like GAPDH or β-actin.

-

Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Structure-Activity Relationship: The Indispensable Nature of Leucine

The bioactivity of this compound is intrinsically linked to the physicochemical properties of its constituent amino acids. The C-terminal leucine residue is paramount for the peptide's ability to stimulate the mTOR pathway.

-

Hydrophobicity and Size: Leucine possesses a bulky, hydrophobic isobutyl side chain. This characteristic is crucial for its recognition by the leucine-binding protein Sestrin2, the upstream sensor in the mTORC1 activation pathway.

-

Branched-Chain Structure: The branched nature of leucine's side chain is a key determinant for its potent effect on protein synthesis, distinguishing it from other amino acids.

-

Impact of Substitution: Replacing leucine with an amino acid with a smaller or less hydrophobic side chain, such as valine or alanine, is expected to significantly diminish the peptide's bioactivity. A substitution with a non-branched chain amino acid would likely abrogate its specific mTOR-activating properties.

Caption: Structure-Activity Relationship of this compound.

Conclusion and Future Directions

The C-terminal leucine residue of this compound is not merely a structural component but the primary driver of its bioactivity, particularly in the context of muscle protein synthesis. Its unique ability to activate the mTORC1 signaling pathway underscores its importance. Future research should focus on obtaining direct comparative quantitative data for this compound and a series of its analogs with systematic substitutions at the C-terminus. Such studies will provide a more granular understanding of the structure-activity relationship and pave the way for the rational design of more potent and specific peptide-based therapeutics for a range of metabolic and muscle-wasting conditions. Furthermore, in vivo studies are necessary to confirm the translational potential of these findings.

In-Depth Technical Guide: Physicochemical Properties of H-Gly-Ala-Leu-OH

This guide provides an in-depth overview of the fundamental physicochemical properties of the tripeptide H-Gly-Ala-Leu-OH, also known as Glycyl-alanyl-leucine. This information is critical for researchers and professionals engaged in drug development, proteomics, and various biochemical applications where precise characterization of peptides is essential.

Quantitative Data Summary

The molecular formula and weight are foundational parameters for a wide range of experimental and analytical procedures, including mass spectrometry, chromatography, and solution preparation. The table below summarizes these key quantitative data points for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C11H21N3O4 | [1][2] |

| Molecular Weight | 259.30 g/mol | [2][3] |

| CAS Number | 22849-49-6 | [1][2] |

Experimental Protocols

The determination of the molecular weight and formula of peptides like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the peptide in a suitable solvent, such as deionized water or a mild buffer, to a final concentration of approximately 1 mg/mL. This stock solution is then further diluted to a working concentration in the low µg/mL to ng/mL range using an appropriate solvent compatible with the ionization source, often a mixture of water and acetonitrile with a small percentage of formic acid to facilitate protonation.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is calibrated using a standard calibration mixture to ensure high mass accuracy.

-

Ionization: The prepared sample is introduced into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for analyzing peptides as it minimizes fragmentation and primarily produces protonated molecular ions [M+H]+.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. For this compound, the expected m/z for the singly protonated ion ([M+H]+) would be approximately 260.16.

-

Data Analysis: The experimentally measured m/z value is used to determine the monoisotopic mass of the peptide. This experimental mass is then compared to the theoretical mass calculated from the elemental composition (C11H21N3O4) to confirm the identity and purity of the sample.

Methodology: Elemental Analysis

-

Sample Preparation: A small, accurately weighed amount of the dried, purified this compound peptide is placed in a tin or silver capsule.

-

Combustion: The sample is combusted at a high temperature (typically around 900-1000°C) in the presence of a precise amount of oxygen. This process converts the elements within the peptide into simple gases (e.g., CO2, H2O, N2).

-

Gas Separation and Detection: The resulting gases are separated using a gas chromatography column and then quantified using a thermal conductivity detector.

-

Data Analysis: The percentages of carbon, hydrogen, and nitrogen in the sample are determined. These experimental percentages are then compared to the theoretical percentages calculated from the molecular formula C11H21N3O4 to verify the elemental composition.

Visual Representations

Chemical Structure of this compound

The following diagram illustrates the chemical structure of the tripeptide this compound, highlighting the sequence of the amino acid residues: Glycine, Alanine, and Leucine, connected by peptide bonds.

Structure of the tripeptide this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Gly-Ala-Leu